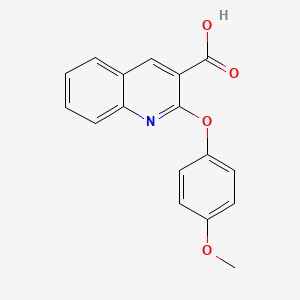
Theophylline, 8-chloro-7-(3-hydroxybutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-chlorotheophylline involves the chlorination of theophylline. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the 8th position of the theophylline molecule. Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
8-chlorotheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atom or other functional groups in the molecule.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
8-chlorotheophylline has several scientific research applications:
Mecanismo De Acción
8-chlorotheophylline exerts its effects by blocking adenosine receptors, particularly the adenosine receptor A2a. Adenosine typically causes a decrease in neuronal firing, so blocking these receptors results in increased neuronal activity and stimulation. This mechanism helps counteract the drowsiness caused by diphenhydramine in the combination drug dimenhydrinate .
Comparación Con Compuestos Similares
8-chlorotheophylline is similar to other xanthine derivatives such as:
Theophylline: Used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles.
Theobromine: Found in chocolate, it has mild stimulant effects and is used for its bronchodilator properties. The uniqueness of 8-chlorotheophylline lies in its specific use in combination with diphenhydramine to counteract drowsiness while preventing nausea, a property not shared by the other xanthine derivatives.
Propiedades
Número CAS |
21622-65-1 |
|---|---|
Fórmula molecular |
C11H15ClN4O3 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3 |
Clave InChI |
BTURTIRALKUSAI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)

![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)



![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)
